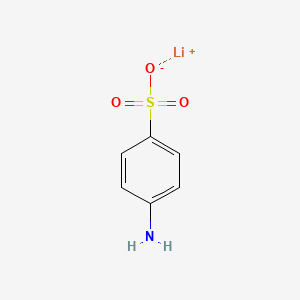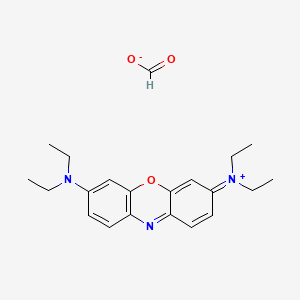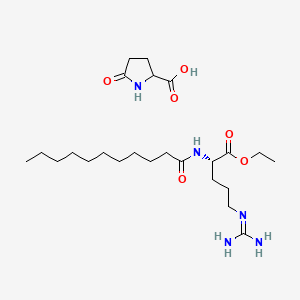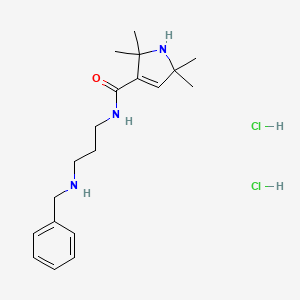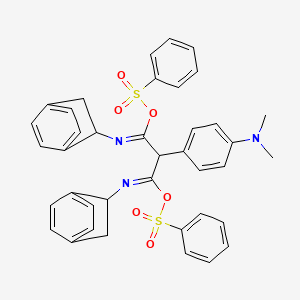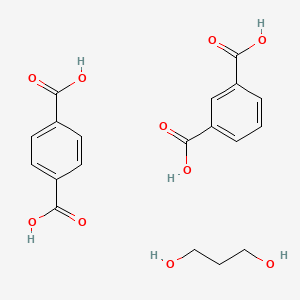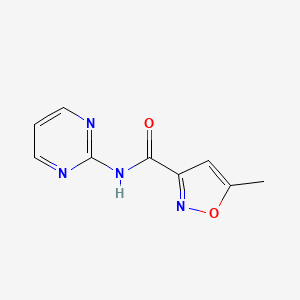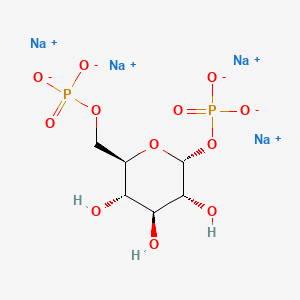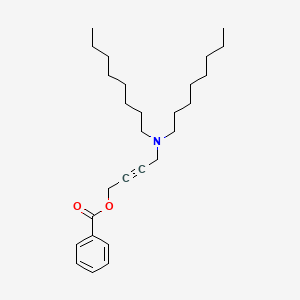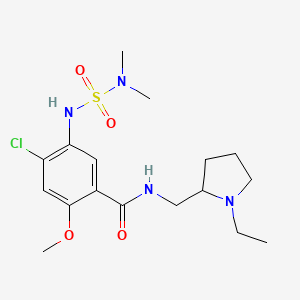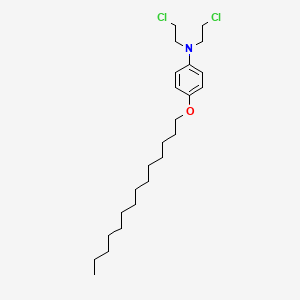
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate is a chemical compound known for its applications in various scientific fields. It is a derivative of aniline and is characterized by its unique structure, which includes both aminophenyl and iminocyclohexa-dienylidene groups. This compound is often used in dye chemistry and has significant implications in biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate typically involves the reaction of 4-aminobenzaldehyde with aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pigments and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pararosaniline: Another dye compound with similar staining properties.
Rosaniline: Used in similar applications but differs in its molecular structure.
Magenta II: A related compound with distinct chemical properties.
Uniqueness
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate stands out due to its unique combination of aminophenyl and iminocyclohexa-dienylidene groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from dye chemistry to biomedical research, highlights its significance in scientific research.
Propriétés
Numéro CAS |
85188-06-3 |
|---|---|
Formule moléculaire |
C19H20N3O4P |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;phosphoric acid |
InChI |
InChI=1S/C19H17N3.H3O4P/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-5(2,3)4/h1-12,20H,21-22H2;(H3,1,2,3,4) |
Clé InChI |
XDPJNDDZHMJNRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



